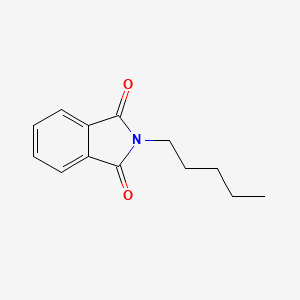
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is a chemical compound with the molecular formula C14H28ClNS. It is known for its unique structure, which includes a thiazolidine ring and a cyclopentylhexyl group. This compound is often used in early discovery research and has various applications in scientific fields .
Vorbereitungsmethoden
The synthesis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride typically involves the reaction of a cyclopentylhexylamine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles like hydroxide or alkoxide ions
Wissenschaftliche Forschungsanwendungen
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain pathways, including those involved in inflammation and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
Vergleich Mit ähnlichen Verbindungen
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride can be compared with other thiazolidine derivatives, such as:
3-(6-Cyclohexylhexyl)thiazolidine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(6-Cyclopentylpentyl)thiazolidine hydrochloride: Differing by one carbon atom in the alkyl chain.
3-(6-Cyclopentylhexyl)thiazolidine sulfate: A different salt form with sulfate instead of hydrochloride.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to slight structural variations .
Eigenschaften
CAS-Nummer |
38920-84-2 |
|---|---|
Molekularformel |
C14H28ClNS |
Molekulargewicht |
277.9 g/mol |
IUPAC-Name |
3-(6-cyclopentylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NS.ClH/c1(3-7-14-8-4-5-9-14)2-6-10-15-11-12-16-13-15;/h14H,1-13H2;1H |
InChI-Schlüssel |
XAUJOWZDTJEKBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCCCCCN2CCSC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)


![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)
![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)
